
Malononitrile, methyl 4-methoxyphenyldiazenyl-
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Overview
Description
Malononitrile, methyl 4-methoxyphenyldiazenyl- is an organic compound with the molecular formula C₁₁H₁₀N₄O and a molecular weight of 214.2233 g/mol . This compound is known for its unique structure, which includes a diazenyl group (N=N) attached to a methoxyphenyl ring and a malononitrile moiety. It has various applications in scientific research and industry due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malononitrile, methyl 4-methoxyphenyldiazenyl- can be synthesized through a series of chemical reactions. One common method involves the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde or ketone in the presence of a base such as piperidine . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of malononitrile, methyl 4-methoxyphenyldiazenyl- often involves the gas-phase reaction of acetonitrile and cyanogen chloride . This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Malononitrile, methyl 4-methoxyphenyldiazenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Bases: Piperidine, triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Organic Synthesis
Malononitrile is a versatile building block in organic chemistry, often used in the synthesis of various nitrogen-containing compounds. The compound methyl 4-methoxyphenyldiazenyl- can be employed in:
- Synthesis of Azo Compounds : Malononitrile can react with diazonium salts to form azo compounds, which are valuable in dye manufacturing and as intermediates in organic synthesis. A study demonstrated the mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles using malononitrile and azo-linked aldehydes, achieving high yields and short reaction times .
- Formation of Heterocycles : The compound has been utilized in the formation of various heterocyclic compounds such as pyrroles and pyridines. For instance, malononitrile reacts with α,β-unsaturated carbonyl compounds to yield cyanoaminopyrane derivatives .
Pharmaceutical Applications
Malononitrile derivatives have shown potential in pharmaceutical applications due to their biological activities:
- Anticancer Agents : Research has indicated that certain malononitrile derivatives exhibit cytotoxic effects against cancer cell lines. For example, a study highlighted the synthesis of novel pyrazole derivatives from malononitrile that demonstrated significant anticancer activity .
- Antimicrobial Properties : Compounds derived from malononitrile have been evaluated for their antimicrobial properties. The incorporation of functional groups such as methoxy and phenyl can enhance the biological activity of these derivatives against various pathogens .
Materials Science
In materials science, malononitrile plays a crucial role in the development of advanced materials:
- Polymer Chemistry : Malononitrile is used in the synthesis of polymers with specific properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives.
- Nanocomposites : Recent studies have explored the use of malononitrile-based compounds in nanocomposites for improved performance characteristics. These materials can exhibit enhanced electrical conductivity and thermal properties due to the incorporation of conductive fillers .
Case Study 1: Mechanochemical Synthesis
A recent study reported the mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles using malononitrile under environmentally friendly conditions. This method utilized tannic acid-functionalized silica-coated nanoparticles as a catalyst, demonstrating high efficiency and reusability over multiple cycles .
Case Study 2: Anticancer Activity
Another investigation focused on synthesizing malononitrile derivatives with potential anticancer properties. The study found that specific modifications to the molecular structure significantly increased cytotoxicity against breast cancer cells, highlighting the therapeutic potential of these compounds .
Summary Table
Mechanism of Action
The mechanism of action of malononitrile, methyl 4-methoxyphenyldiazenyl- involves its reactivity with various molecular targets. The diazenyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of different products. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with the formula CH₂(CN)₂, used as a building block in organic synthesis.
Benzylidenemalononitrile: A derivative of malononitrile used in the synthesis of various organic compounds.
2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile: A low molecular weight fluorescent material with applications in optoelectronics.
Uniqueness
Malononitrile, methyl 4-methoxyphenyldiazenyl- is unique due to its combination of a diazenyl group and a methoxyphenyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Malononitrile, methyl 4-methoxyphenyldiazenyl- is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on recent research findings.
Chemical Structure and Properties
Malononitrile derivatives are characterized by their unique azole structures, which can significantly influence their biological activity. The methyl 4-methoxyphenyldiazenyl group enhances the compound's lipophilicity and may contribute to its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds containing malononitrile exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that malononitrile derivatives possess antimicrobial properties against various pathogens. For example, a recent study evaluated a series of pyrazole derivatives, including those containing malononitrile, against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
- Antiviral Activity : Malononitrile derivatives have also shown promise as antiviral agents. They inhibit cellular cyclin-dependent kinases (CDKs), which are crucial for viral replication. This mechanism has been observed in compounds targeting viruses such as HIV and herpes simplex virus .
- Cytotoxicity : The cytotoxic effects of malononitrile compounds have been assessed in various cancer cell lines. For instance, one study reported that certain derivatives exhibited high cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy .
The biological activity of malononitrile derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds such as methyl 4-methoxyphenyldiazenyl- may inhibit key enzymes involved in cellular processes, including CDKs. This inhibition can lead to reduced proliferation of both viral and cancerous cells .
- Molecular Interactions : The structural features of these compounds allow for specific interactions with biological macromolecules. For example, studies utilizing molecular docking have shown that certain malononitrile derivatives bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial potency of a series of malononitrile derivatives against standard pathogen strains. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.
Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
---|---|---|
A | 0.068 | 0.114 |
B | 0.102 | 0.205 |
C | 0.015 | 0.061 |
Case Study 2: Antiviral Activity
In another investigation, malononitrile derivatives were tested for their antiviral activity against HIV-1. The study revealed that certain compounds effectively inhibited viral replication by targeting CDK enzymes.
Properties
CAS No. |
74904-96-4 |
---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)diazenyl]-2-methylpropanedinitrile |
InChI |
InChI=1S/C11H10N4O/c1-11(7-12,8-13)15-14-9-3-5-10(16-2)6-4-9/h3-6H,1-2H3 |
InChI Key |
YYJWRDXPMLLJFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C#N)N=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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